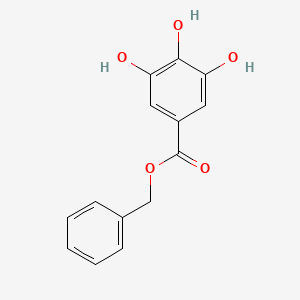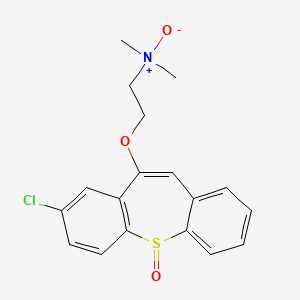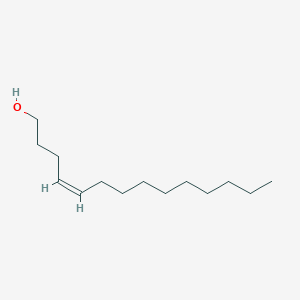
Vitamin B-12 C-Lactam
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vitamin B-12 C-Lactam, also known as this compound, is a useful research compound. Its molecular formula is C₆₃H₈₆CoN₁₄O₁₄P and its molecular weight is 1353.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Homöostase der Melanozyten
Ein Vitamin-B-12-Mangel kann ein Ungleichgewicht in der Homöostase der Melanozyten induzieren {svg_1}. Es wurde eine Studie durchgeführt, um die Wirkung eines Vitamin-B-12-Mangels auf die Homöostase der Melanozyten zu untersuchen, indem epidermale Melanozyten mit dem synthetisierten Vitamin-B-12-Antagonisten Hydroxycobalamin (c-Lactam) behandelt wurden {svg_2}. Die Studie lieferte wissenschaftliche Beweise für eine Störung der Homöostase der Melanozyten bei Hypocobalaminämie, was auf ein wichtiges Element des Hyperpigmentierungsmechanismus aufgrund eines Vitamin-B-12-Mangels hindeutet {svg_3}.
Neurologische Störungen
Cobalaminmangel ist ein wichtiges Gesundheitsproblem. Die wichtigsten nicht-hämatologischen Symptome der Hypocobalaminämie sind Erkrankungen des Nervensystems {svg_4}. Es wurde eine Studie durchgeführt, um ein in-vitro-Modell des Cobalaminmangels zu entwickeln, indem die Bedingungen der Astrozytenkultur in Gegenwart eines Vitamin-B-12-Antagonisten optimiert wurden {svg_5}. Die Studie lieferte wichtige Beweise für eine Störung der Astrozytenhomöostase bei Hypocobalaminämie, was auf ein wichtiges Element des molekularen Mechanismus von Erkrankungen des Nervensystems im Zusammenhang mit einem Vitamin-B-12-Mangel hindeutet {svg_6}.
Zytotoxizität
Cyanocobalamin (c-Lactam) wurde nachweislich eine zytotoxische Wirkung auf HL60-Zellen hat {svg_7}. Dies deutet auf potenzielle Anwendungen im Bereich der Krebsforschung hin, wo zytotoxische Mittel häufig zur Abtötung von Krebszellen eingesetzt werden.
Hämatologische Störungen
Ein Vitamin-B-12-Mangel kann zu verschiedenen hämatologischen Störungen führen {svg_8}. Dies liegt daran, dass Vitamin B-12 eine entscheidende Rolle bei der Produktion von roten Blutkörperchen spielt. Ein Mangel an diesem Vitamin kann zu Anämie und anderen blutbedingten Störungen führen {svg_9}.
Psychiatrische Störungen
Ein Vitamin-B-12-Mangel kann auch zu psychiatrischen Störungen führen {svg_10}. Dies liegt daran, dass Vitamin B-12 eine entscheidende Rolle bei der Funktion des Gehirns und des Nervensystems spielt. Ein Mangel an diesem Vitamin kann zu psychiatrischen Störungen wie Depression, Demenz und Psychose führen {svg_11}.
Oxidativer Stress
Ein Vitamin-B-12-Mangel kann zu oxidativem Stress führen {svg_12}. Dies liegt daran, dass Vitamin B-12 eine entscheidende Rolle im antioxidativen Abwehrsystem des Körpers spielt. Ein Mangel an diesem Vitamin kann zu einer Erhöhung der reaktiven Sauerstoffspezies führen, was zu oxidativem Stress führt {svg_13}.
Wirkmechanismus
Target of Action
Vitamin B-12 C-Lactam, also known as Cyanocobalamin [c-lactam], primarily targets the methionine synthase and methylmalonyl-CoA mutase enzymes . These enzymes play a crucial role in the methylation of homocysteine to methionine and the isomerization of methylmalonyl-CoA to succinyl-CoA, respectively .
Mode of Action
Cyanocobalamin [c-lactam] antagonizes Vitamin B-12, impairing the incorporation of 5-methyltetrahydrofolate and propionic acid by intact cells . This action is consistent with the inhibition of methionine synthase and methylmalonyl-CoA mutase . The compound’s interaction with its targets leads to a decrease in the activity of these enzymes, disrupting the normal biochemical reactions they catalyze .
Biochemical Pathways
The primary biochemical pathways affected by this compound are those involving the methylation of homocysteine to methionine and the isomerization of methylmalonyl-CoA to succinyl-CoA . Methionine is an important donor of methyl groups for numerous biochemical reactions, including DNA synthesis and gene regulation . Disruption of these pathways can lead to a range of downstream effects, including abnormal DNA synthesis and potential cytotoxicity .
Pharmacokinetics
It is known that the compound can cause cell death in hl60 cells, which is reversible by additional vitamin b-12 . Methionine can completely protect cells against Cyanocobalamin [c-lactam] for periods of up to 4 months of culture . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The primary result of this compound’s action is cell death due to methionine deficiency . This is because the compound antagonizes Vitamin B-12, leading to a disruption in the normal biochemical reactions that the vitamin is involved in . This can result in cytotoxicity in cells, as has been observed in HL60 cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of methionine in the culture medium can protect cells against the cytotoxic effects of the compound . Additionally, the compound’s action can be reversed by the addition of extra Vitamin B-12
Biochemische Analyse
Biochemical Properties
Vitamin B-12 C-Lactam has been found to interact with various enzymes and proteins. It has been shown to inhibit Vitamin B12 and cause cytotoxicity in HL60 cells . This inhibition is consistent with the inhibition of methionine synthase and methylmalonyl-CoA mutase . These interactions highlight the significant role of this compound in biochemical reactions.
Cellular Effects
This compound has been observed to have profound effects on various types of cells. In HL60 cells, it caused cell death, which was reversible by additional vitamin B12 . It also reversibly impaired the incorporation of 5-methyltetrahydrofolate and propionic acid by intact cells . These findings indicate that this compound can influence cell function and impact cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on gene expression. It antagonizes vitamin B12 in vitro, leading to cell death from methionine deficiency . This antagonism is consistent with the inhibition of methionine synthase and methylmalonyl-CoA mutase, enzymes crucial for cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. In a study with HL60 cells, methionine completely protected cells against this compound for periods of up to 4 months of culture . This indicates the product’s stability and its long-term effects on cellular function.
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, research has shown that pharmacological doses of a similar compound, Hydroxy-Cobalamin C-Lactam, resulted in increased liver weight and hepatocellular accumulation of triglycerides in mice .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to inhibit methionine synthase, a key enzyme in the methylation of homocysteine to methionine . It also inhibits methylmalonyl-CoA mutase, which is involved in the isomerization of methylmalonyl-CoA to succinyl-CoA .
Subcellular Localization
Given its interactions with key enzymes such as methionine synthase and methylmalonyl-CoA mutase, it is likely that it is localized in areas where these enzymes are present, such as the cytoplasm and mitochondria .
Eigenschaften
CAS-Nummer |
23388-02-5 |
|---|---|
Molekularformel |
C₆₃H₈₆CoN₁₄O₁₄P |
Molekulargewicht |
1353.35 |
Synonyme |
Dehydrovitamin B12; Lactam-cobalamin; 8-Hydroxycobinamide Cyanide Hydroxide Dihydrogen Phosphate (Ester) Inner Salt Nc,8-lactam 3’-Ester with 5,6-dimethyl-1-α-D-ribofuranosylbenzimidazole; _x000B_8-Aminocobinic Acid-abdeg-pentamide Cyanide γ-lactam Dihydro |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![11-Methyl-5,6-dihydrobenzo[b][1]benzazepin-5-ol](/img/structure/B1144717.png)
![N-[1-[3-(2-ethoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]ethyl]acetamide](/img/structure/B1144718.png)
![2-(6,6-Dimethyl-5-bicyclo[2.2.1]heptanyl)ethanol](/img/structure/B1144721.png)
![sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate](/img/structure/B1144722.png)

